molecular formula C5H7ClO4S2 B189886 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide CAS No. 112161-65-6

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

Cat. No. B189886
M. Wt: 230.7 g/mol
InChI Key: VZBHRKUDEXFDPM-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is a chemical compound with the empirical formula C5H7ClO4S2 . It has a molecular weight of 230.69 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CC1=C(S(Cl)(=O)=O)CS(=O)(C1)=O . The InChI code is 1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2-3H2,1H3 . These codes provide a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents

    • Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized for their antimicrobial properties .
    • Method : The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
    • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids

    • Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Results : The application of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties .
  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives

    • Application : These derivatives have been found to possess a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
    • Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are reported to be due to many functional groups attached to the ring like a halo, the group at 7 and 8 positions of the ring gave active compounds .
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

    • Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
    • Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
    • Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
  • Hydrazonoyl halides

    • Application : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .
    • Method : These compounds are used both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .
    • Results : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores produced using hydrazonoyl halides .
  • 2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides

    • Application : These molecules were screened for the antihypertensive property on the rat cardiovascular system .
    • Results : In isolated rat portal vein, these thieno thiadiazines, like verapamil and diazoxide, subdued the spontaneous motility created by KCl .
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

    • Application : These compounds were used as a useful precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives .
    • Method : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
    • Results : The newly synthesized compounds were evaluated as antimicrobial agents .

Safety And Hazards

The compound is labeled with the signal word “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. As it is provided to early discovery researchers, it may be used in a variety of research contexts .

properties

IUPAC Name

4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHRKUDEXFDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)CC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

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